Promegestone

Catalog No.
S540263
CAS No.
34184-77-5
M.F
C22H30O2
M. Wt
326.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promegestone

CAS Number

34184-77-5

Product Name

Promegestone

IUPAC Name

(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1

InChI Key

QFFCYTLOTYIJMR-XMGTWHOFSA-N

SMILES

CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C

Solubility

Soluble in DMSO

Synonyms

17,21-Dimethyl-19-nor-4,9-pregnadiene-3,20-dione, Promegestone, Promestone, R 5020, R-5020, R5020, RU 5020, RU-5020, RU5020, Surgestone

Canonical SMILES

CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C

Isomeric SMILES

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C

Description

The exact mass of the compound Promegestone is 326.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnadienes. It belongs to the ontological category of 20-oxo steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Progesterone Receptor Radioligand:

Promegestone's most significant contribution to scientific research lies in its function as a radioligand for progesterone receptors. A radioligand is a molecule that binds specifically to a receptor and emits detectable radiation. In this case, promegestone, labelled with a radioactive isotope, can be used to identify, quantify, and study progesterone receptors in tissues and cells. This technique is crucial for understanding progesterone's role in various physiological processes Wikipedia: Promegestone: .

Progesterone receptors are essential for many functions, including female reproduction, the menstrual cycle, and embryonic development. By using radiolabeled promegestone, researchers can map the distribution of progesterone receptors in different organs and tissues. This information helps them understand how progesterone influences various biological processes.

Progesterone Receptor Antagonist:

While promegestone has weak progestogenic activity, it can also act as a competitive antagonist for the progesterone receptor Wikipedia: Promegestone: . This means it can bind to the receptor but not activate it, potentially blocking the action of natural progesterone. This property allows researchers to study the effects of progesterone inhibition in various cell lines and animal models.

Molecular Structure Analysis

Promegestone belongs to the class of steroids, characterized by a four-ringed carbon skeleton. Key features of its structure include:

  • A core structure of three cycloalkane rings fused together (cyclopentaneperhydrophenanthrene) [].
  • A ketone group (C=O) at the 3rd carbon position [].
  • A conjugated diene system (two double bonds) at the 4th and 9th carbon positions, contributing to its hormonal activity [].
  • Two methyl groups (CH3) at the 17th and 21st carbon positions, influencing its binding affinity to progesterone receptors [].

These structural features allow promegestone to bind effectively to progesterone receptors in target tissues, triggering similar biological responses as progesterone [].


Chemical Reactions Analysis

Synthesis

The detailed synthesis of promegestone is proprietary information, but scientific literature suggests a multi-step organic synthesis process likely involving starting materials like estrone or progesterone and subsequent modifications to introduce the methyl groups at specific positions [].

Other Reactions


Physical And Chemical Properties Analysis

  • Molecular Formula: C22H30O2 []
  • Molecular Weight: 326.47 g/mol []
  • Melting Point: Data on the melting point of promegestone is not readily available in scientific literature.
  • Boiling Point: Data on the boiling point of promegestone is not readily available in scientific literature.
  • Solubility: Promegestone is practically insoluble in water but soluble in organic solvents like ethanol and chloroform [].
  • Stability: Promegestone is likely stable under typical storage conditions but may degrade over time with exposure to light or extreme temperatures.

Promegestone acts by binding to progesterone receptors in various tissues throughout the body. Once bound, it triggers a cascade of cellular events that mimic the effects of natural progesterone. These effects can include:

  • Regulation of the menstrual cycle by promoting endometrial lining growth in preparation for pregnancy [].
  • Inhibition of ovulation by suppressing the release of luteinizing hormone (LH) from the pituitary gland [].
  • Supporting pregnancy by promoting mammary gland development and preparing the uterus for implantation [].
  • Potentially reducing the risk of preterm birth by suppressing uterine contractions [].

The specific effects depend on the target tissue and hormonal balance within the body.

Promegestone is generally well-tolerated, but potential side effects include:

  • Breakthrough bleeding or spotting [].
  • Breast tenderness [].
  • Mood swings [].
  • Headache [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

326.224580195 g/mol

Monoisotopic Mass

326.224580195 g/mol

Heavy Atom Count

24

LogP

4.04 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9XE0V2SQYX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H340 (97.44%): May cause genetic defects [Danger Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DB - Pregnadien derivatives
G03DB07 - Promegestone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard

Health Hazard

Other CAS

34184-77-5

Wikipedia

Promegestone

Dates

Modify: 2023-08-15
1: Uzan S, Denis C, Pomi V, Varin C. Double-blind trial of promegestone (R 5020) and lynestrenol in the treatment of benign breast disease. Eur J Obstet Gynecol Reprod Biol. 1992 Feb 28;43(3):219-27. PubMed PMID: 1563574.
2: Blanton MP, Xie Y, Dangott LJ, Cohen JB. The steroid promegestone is a noncompetitive antagonist of the Torpedo nicotinic acetylcholine receptor that interacts with the lipid-protein interface. Mol Pharmacol. 1999 Feb;55(2):269-78. PubMed PMID: 9927618.
3: Raynaud JP, Ojasoo T. [Promegestone, a new progestin]. J Gynecol Obstet Biol Reprod (Paris). 1983;12(7):697-710. French. PubMed PMID: 6366037.
4: Goswami D, Callaway C, Pascal BD, Kumar R, Edwards DP, Griffin PR. Influence of domain interactions on conformational mobility of the progesterone receptor detected by hydrogen/deuterium exchange mass spectrometry. Structure. 2014 Jul 8;22(7):961-73. doi: 10.1016/j.str.2014.04.013. Epub 2014 Jun 5. PubMed PMID: 24909783; PubMed Central PMCID: PMC4393884.
5: Speroni L, Whitt GS, Xylas J, Quinn KP, Jondeau-Cabaton A, Barnes C, Georgakoudi I, Sonnenschein C, Soto AM. Hormonal regulation of epithelial organization in a three-dimensional breast tissue culture model. Tissue Eng Part C Methods. 2014 Jan;20(1):42-51. doi: 10.1089/ten.TEC.2013.0054. Epub 2013 Jun 25. PubMed PMID: 23675751; PubMed Central PMCID: PMC3870574.
6: Tremollieres FA, Strong DD, Baylink DJ, Mohan S. Progesterone and promegestone stimulate human bone cell proliferation and insulin-like growth factor-2 production. Acta Endocrinol (Copenh). 1992 Apr;126(4):329-37. PubMed PMID: 1375800.
7: Taylor RN, Savouret JF, Vaisse C, Vigne JL, Ryan I, Hornung D, Seppälä M, Milgrom E. Promegestone (R5020) and mifepristone (RU486) both function as progestational agonists of human glycodelin gene expression in isolated human epithelial cells. J Clin Endocrinol Metab. 1998 Nov;83(11):4006-12. PubMed PMID: 9814484.
8: McFall T, Patki M, Rosati R, Ratnam M. Role of the short isoform of the progesterone receptor in breast cancer cell invasiveness at estrogen and progesterone levels in the pre- and post-menopausal ranges. Oncotarget. 2015 Oct 20;6(32):33146-64. doi: 10.18632/oncotarget.5082. PubMed PMID: 26356672; PubMed Central PMCID: PMC4741755.
9: Pasqualini JR, Maloche C, Maroni M, Chetrite G. Effect of the progestagen Promegestone (R-5020) on mRNA of the oestrone sulphatase in the MCF-7 human mammary cancer cells. Anticancer Res. 1994 Jul-Aug;14(4A):1589-93. PubMed PMID: 7979190.
10: Bashirelahi N, Ganesan S, Ekiko DB, Young JD Jr, Shida K, Yamanaka H, Takahashi E. Effect of 16 beta-ethyl-17 beta-hydroxy-4-estren-3-one (TSAA-291) on the binding of promegestone (R5020) and methyltrienolone (R1881) to hyperplastic and neoplastic human prostate. J Steroid Biochem. 1986 Sep;25(3):367-74. PubMed PMID: 2430141.
11: Chetrite G, Le Nestour E, Pasqualini JR. Human estrogen sulfotransferase (hEST1) activities and its mRNA in various breast cancer cell lines. Effect of the progestin, promegestone (R-5020). J Steroid Biochem Mol Biol. 1998 Sep;66(5-6):295-302. PubMed PMID: 9749835.
12: Sirett DA, Grant JK. Saturable binding of [3H]-promegestone in sheep liver cytosol is not to receptors for progesterone or glucocorticoids. J Steroid Biochem. 1982 Apr;16(4):553-5. PubMed PMID: 7201050.
13: Brun G, Dargent D, Pontonnier G, Petrescou L. [Clinical use of promegestone, a progestational agent with high specificity for receptors]. Rev Fr Gynecol Obstet. 1984 May;79(5):423-6. French. PubMed PMID: 6396815.
14: Kougioumtzi A, Tsaparas P, Magklara A. Deep sequencing reveals new aspects of progesterone receptor signaling in breast cancer cells. PLoS One. 2014 Jun 4;9(6):e98404. doi: 10.1371/journal.pone.0098404. eCollection 2014. PubMed PMID: 24897521; PubMed Central PMCID: PMC4045674.
15: Nguyen BL, Chetrite G, Pasqualini JR. Transformation of estrone and estradiol in hormone-dependent and hormone-independent human breast cancer cells. Effects of the antiestrogen ICI 164,384, danazol, and promegestone (R-5020). Breast Cancer Res Treat. 1995 May;34(2):139-46. PubMed PMID: 7647331.
16: Pasqualini JR, Varin C, Nguyen BL. Effect of the progestagen R5020 (promegestone) and of progesterone on the uptake and on the transformation of estrone sulfate in the MCF-7 and T-47d human mammary cancer cells: correlation with progesterone receptor levels. Cancer Lett. 1992 Sep 14;66(1):55-60. PubMed PMID: 1451096.
17: Joseph PJ, Couzinet B, Brailly S, Rigaud C, Raynaud JP, Schaison G. Interactions of oestradiol benzoate and promegestone upon basal and TRH-induced prolactin secretion in postmenopausal women. Clin Endocrinol (Oxf). 1986 May;24(5):497-503. PubMed PMID: 3098454.
18: Schneider W, Gauthier Y, Shyamala G. Effects of progesterone, promegestone and RU 486 on glucocorticoid receptor levels in primary cultures of mouse mammary epithelial cells. J Steroid Biochem. 1988 Jun;29(6):599-604. PubMed PMID: 3386227.
19: Bylander A, Lind K, Goksör M, Billig H, Larsson DG. The classical progesterone receptor mediates the rapid reduction of fallopian tube ciliary beat frequency by progesterone. Reprod Biol Endocrinol. 2013 May 8;11:33. doi: 10.1186/1477-7827-11-33. PubMed PMID: 23651709; PubMed Central PMCID: PMC3651731.
20: Chetrite G, Varin C, Delalonde L, Pasqualini JR. Effect of promegestone, tamoxifen, 4-hydroxytamoxifen and ICI 164,384 on the oestrone sulphatase activity of human breast cancer cells. Anticancer Res. 1993 Jul-Aug;13(4):931-4. PubMed PMID: 8352561.

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